molecular formula C9H17B B3385144 (6-Bromohexyl)cyclopropane CAS No. 61350-88-7

(6-Bromohexyl)cyclopropane

Cat. No.: B3385144
CAS No.: 61350-88-7
M. Wt: 205.13 g/mol
InChI Key: ZKQLRWWYLPHVKH-UHFFFAOYSA-N
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Description

(6-Bromohexyl)cyclopropane is an organic compound with the molecular formula C9H17Br It consists of a cyclopropane ring attached to a six-carbon chain that terminates in a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromohexyl)cyclopropane typically involves the reaction of cyclopropane with a six-carbon chain containing a bromine atom. One common method is the bromination of hexylcyclopropane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (6-Bromohexyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The cyclopropane ring and the hexyl chain can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of hexylcyclopropane derivatives with various functional groups.

    Elimination: Formation of hexene derivatives.

    Oxidation: Formation of cyclopropane carboxylic acids or ketones.

    Reduction: Formation of hexylcyclopropane or cyclopropylmethane derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

  • Building Block : (6-Bromohexyl)cyclopropane serves as an intermediate in organic synthesis, facilitating the creation of more complex organic molecules. Its structure allows it to participate in nucleophilic substitution reactions due to the reactive bromine atom, which can be replaced by various nucleophiles under suitable conditions .

Reactivity and Mechanism

  • The compound's mechanism of action includes the ability to undergo ring-opening reactions and participate in substitution reactions, making it valuable for developing novel chemical entities . The strained cyclopropane ring contributes to its reactivity, enabling diverse synthetic pathways.

Biological Applications

Interactions with Biological Molecules

  • This compound is being studied for its interactions with biological macromolecules. The cyclopropyl moiety can form covalent adducts with amino acids and nucleotides, potentially influencing biological pathways and cellular processes .

Anticancer Properties

  • Recent studies have highlighted the anticancer potential of cyclopropane derivatives, including this compound. Research indicates that compounds containing cyclopropane rings exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown promising results against HL-60 human leukemic cells, with IC50 values indicating effective inhibition of cell growth .
CompoundIC50 (μM)Cell Line
Compound 10a75.3HL-60
Compound 10b72.6HL-60
Compound 11a77.1HL-60
Compound 11b>100HL-60

Neuroprotective Effects

  • The compound has also been investigated for neuroprotective properties. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests potential therapeutic applications for neurodegenerative diseases .

Medicinal Chemistry

Drug Development

  • This compound is under investigation for its potential use in drug development. The unique structural features of cyclopropanes contribute to their prevalence in drug design; they are often found in small molecule drugs due to their ability to enhance binding affinity and selectivity .

Case Studies in Drug Applications

  • Case Study 1: Anticancer Efficacy : A study synthesized several cyclopropanated compounds and evaluated their anticancer activities against multiple cancer types, including breast and lung cancers. Results indicated that specific derivatives exhibited enhanced cytotoxicity compared to non-cyclopropanated analogs .
  • Case Study 2: Cardiovascular Applications : In experiments using HEK-293 cells expressing ryanodine receptors (RyR2), treatment with certain cyclopropanol compounds resulted in reduced calcium leak and increased ATPase activity, indicating potential therapeutic benefits for heart diseases .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in producing specialty chemicals and materials with unique properties. Its reactivity allows for the development of tailored chemical products that meet specific industrial needs .

Mechanism of Action

The mechanism of action of (6-Bromohexyl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can affect molecular pathways and cellular processes, making the compound useful in various research applications.

Comparison with Similar Compounds

    (6-Chlorohexyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.

    (6-Iodohexyl)cyclopropane: Similar structure but with an iodine atom instead of bromine.

    (6-Fluorohexyl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: (6-Bromohexyl)cyclopropane is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are different from those of its chloro, iodo, and fluoro analogs. The bromine atom’s size and reactivity can influence the compound’s behavior in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

(6-Bromohexyl)cyclopropane is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

This compound has the molecular formula C9_9H17_{17}Br and is characterized by a cyclopropane ring attached to a hexyl chain with a bromine substituent. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Antitumor Activity

Recent research has indicated that compounds containing cyclopropane rings exhibit promising antitumor properties. For instance, derivatives of cyclopropanated alkaloids have been tested against various cancer cell lines. In one study, cyclopropane derivatives showed significant inhibitory effects on colon, lung, breast cancer, melanoma, and leukemia cell lines. Specifically, compounds derived from this compound were evaluated for their cytotoxicity using the MTT assay, revealing IC50_{50} values that suggest potential effectiveness in cancer treatment .

Neuropharmacological Effects

The compound has also been investigated for its effects on serotonin and dopamine receptors. A study focusing on 6-bromohexyl saccharin derivatives demonstrated that modifications involving this compound could enhance binding affinity to these receptors. This suggests potential applications in treating neuropsychiatric disorders .

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions using brominated hexyl precursors. For example, the use of Simmons-Smith reagents has been reported to facilitate the formation of cyclopropane rings in a stereospecific manner, which is crucial for maintaining biological activity .

Case Studies

  • Antitumor Evaluation :
    • Study : The antitumor activity of synthesized cyclopropane derivatives was assessed against HL-60 human leukemic cells.
    • Findings : Compounds exhibited varying degrees of cytotoxicity with IC50_{50} values ranging from 72.6 μM to >100 μM, indicating a need for further optimization to enhance potency .
  • Neuropharmacological Assessment :
    • Study : The binding affinity of this compound derivatives to serotonin and dopamine receptors was evaluated.
    • Findings : Certain modifications led to increased receptor affinity, suggesting potential therapeutic applications in mood disorders .

Table 1: Antitumor Activity of Cyclopropane Derivatives

Compound IDIC50_{50} (μM)Cancer Type
10a75.3Leukemia
10b72.6Leukemia
11a77.1Leukemia
11b>100Leukemia

Table 2: Binding Affinity to Neurotransmitter Receptors

Compound IDReceptor TypeBinding Affinity (nM)
ASerotonin (5-HT)50
BDopamine (D2)30

Properties

IUPAC Name

6-bromohexylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c10-8-4-2-1-3-5-9-6-7-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQLRWWYLPHVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625580
Record name (6-Bromohexyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61350-88-7
Record name (6-Bromohexyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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